2-Fluoro-6-methoxy-3-methylphenylboronic acid
Overview
Description
2-Fluoro-6-methoxy-3-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H10BFO3 and its molecular weight is 183.97 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-6-methoxy-3-methylphenylboronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely applied for carbon-carbon bond formation, and it’s known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
The properties of boronic acids can vary widely, and their bioavailability would be influenced by factors such as their stability and reactivity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which Suzuki-Miyaura cross-coupling reactions are performed can impact the efficiency of these reactions .
Biological Activity
2-Fluoro-6-methoxy-3-methylphenylboronic acid (CAS: 1451392-12-3) is a specialized boronic acid known for its unique molecular structure, which includes a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring. This compound has garnered attention primarily for its role in organic synthesis, particularly in Suzuki coupling reactions, but its biological activity is an area of emerging interest.
Molecular Characteristics
- Molecular Formula : C8H10BFO3
- Molecular Weight : 183.97 g/mol
The presence of both fluorine and methoxy groups at specific positions on the phenyl ring imparts unique electronic properties that can influence reactivity and selectivity in chemical reactions, including those relevant to biological systems .
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential interactions with various biological targets. The compound's ability to participate in Suzuki coupling indicates it may interact with substrates in biological pathways or systems.
- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes by forming reversible covalent bonds with active site serine or cysteine residues. This mechanism may extend to this compound, although specific studies are needed to confirm this.
- Molecular Interactions : The compound may engage in π-π stacking interactions or hydrogen bonding due to the presence of the methoxy and fluorine groups, potentially influencing receptor binding or enzyme activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar boronic acids can be insightful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylphenylboronic acid | C7H9BO3 | Lacks fluorine; commonly used in Suzuki reactions |
4-(Trifluoromethyl)phenylboronic acid | C8H6BF3O3 | Contains trifluoromethyl group; alters reactivity |
2-Methoxy-5-methylphenylboronic acid | C9H11BO3 | Different positioning of methoxy and methyl groups |
The unique combination of functional groups in this compound may enhance its selectivity and potency in biological applications compared to these analogs .
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, the following findings from related research provide insights into its potential applications:
- Antitumor Activity : Research on related boronic acids has shown promise in targeting cancer pathways through enzyme inhibition. For example, studies have indicated that boron-containing compounds can inhibit proteasome activity, leading to apoptosis in cancer cells .
- Neuroprotective Properties : Some boronic acids have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neuroinflammatory pathways could be a potential area for future research involving this compound .
Properties
IUPAC Name |
(2-fluoro-6-methoxy-3-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-4-6(13-2)7(8(5)10)9(11)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODPGLYWAVVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234763 | |
Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-12-3 | |
Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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